N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide
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Overview
Description
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide is a complex organic compound that features a quinoline core, a piperidine ring, and a sulfonamide group
Scientific Research Applications
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe for studying biological processes involving quinoline and piperidine derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: It can be used in the development of new materials with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated piperidine derivatives .
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperidine ring can interact with protein binding sites. The sulfonamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-((1-(2-methylbenzyl)piperidin-4-yl)methyl)quinoline-8-sulfonamide: This compound has a similar structure but with a benzyl group instead of a pyridinyl group.
N-(pyridin-4-yl)pyridin-4-amine: This compound features a pyridinyl group but lacks the quinoline and sulfonamide groups.
Uniqueness
N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}quinoline-8-sulfonamide is unique due to its combination of a quinoline core, a piperidine ring, and a sulfonamide group. This combination imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-16-14-19(7-11-22-16)25-12-8-17(9-13-25)15-24-28(26,27)20-6-2-4-18-5-3-10-23-21(18)20/h2-7,10-11,14,17,24H,8-9,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRYBLYXUKAWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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